molecular formula C15H14O3 B12427306 7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one

7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one

Cat. No.: B12427306
M. Wt: 242.27 g/mol
InChI Key: PJCYDTKNZVGNGP-UHFFFAOYSA-N
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Description

7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one, also known as osthol, is a naturally occurring coumarin derivative. It is isolated from various plants, including Prangos pabularia. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one typically involves the modification of the lactone ring of coumarin derivatives. One common method is the condensation of 7-methoxycoumarin with 3-methylbut-2-en-1-ol under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, followed by purification using chromatographic techniques. The large-scale synthesis may also employ catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of pharmaceuticals and as a natural pesticide.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-yl]chromen-2-one stands out due to its unique combination of biological activities and its ability to undergo various chemical modifications. Its methoxy group at the 7th position and the specific configuration of the butadienyl side chain contribute to its distinct properties and enhanced biological activity compared to similar compounds .

Properties

IUPAC Name

7-methoxy-8-(3-methylbuta-1,3-dienyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCYDTKNZVGNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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